molecular formula C19H17N3O4S B2684926 N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034322-47-7

N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2684926
CAS No.: 2034322-47-7
M. Wt: 383.42
InChI Key: ISSTWGMLEXSSAI-UHFFFAOYSA-N
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Description

The compound contains a 1,4-dioxin ring, which is a heterocyclic, organic, non-aromatic compound . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides can generally be synthesized from sulfonic acids and amines . The 1,4-dioxin ring can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .


Molecular Structure Analysis

The structure of 1,4-dioxin consists of two oxygen atoms bridging two carbon atoms, forming a six-membered ring . The sulfonamide group typically involves a sulfur atom bonded to two oxygen atoms and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,4-dioxin and sulfonamide groups. For instance, 1,4-dioxin rings can participate in electrophilic aromatic substitution reactions . Sulfonamides, on the other hand, can undergo reactions such as hydrolysis, oxidation, and reduction .

Scientific Research Applications

Antibacterial Agents

Research has shown the synthesis of new N-substituted sulfonamides bearing benzodioxane moiety to investigate their antibacterial potential. These compounds have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting their importance in developing new antibacterial agents (Abbasi et al., 2016).

Enzyme Inhibition

Studies have also reported the design, synthesis, and biological evaluation of sulfonamide derivatives possessing 1,4-benzodioxane nucleus for their ability to inhibit key enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These compounds exhibit moderate to promising activity against these enzymes, suggesting their potential in treating diseases associated with enzyme dysfunction (Irshad et al., 2019).

Antimicrobial and Hemolytic Activities

Further research into the pharmacological evaluation of sulfonamides derivatives based on 1,4-benzodioxane has confirmed their proficient antimicrobial activities. These studies also explored hemolytic activity to assess their therapeutic utility, indicating a good activity against selected bacterial and fungal species (Irshad, 2018).

Drug Design and Structural Significance

The sulfonamide group is a critical functional group in drug design, appearing in various marketed drugs. This group, particularly in sulfonamide antibacterials, acts as an inhibitor of tetrahydropteroic acid synthetase. Despite concerns over hypersensitivity and severe skin rash associated with some sulfonamide-containing drugs, the sulfonamide group remains an essential and safe component in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Misconceptions about Sulfonamide Group

There has been confusion and misconceptions regarding the sulfonamide group's safety, often wrongly associated with hypersensitivity reactions known as "sulfa allergy." Scientific evidence indicates that these toxicities are more closely related to the aniline structure (4-amino) rather than the sulfonamide group itself, underscoring the need for accurate understanding and labeling in drug development and use (Smith & Jones, 2008).

Mechanism of Action

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-27(24,16-1-2-18-19(12-16)26-10-9-25-18)22-13-14-3-8-21-17(11-14)15-4-6-20-7-5-15/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSTWGMLEXSSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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